Copper sodium cyanide
Description
Structure
2D Structure
Properties
CAS No. |
14264-31-4 |
|---|---|
Molecular Formula |
C3CuN3Na2 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
disodium;copper(1+);tricyanide |
InChI |
InChI=1S/3CN.Cu.2Na/c3*1-2;;;/q3*-1;3*+1 |
InChI Key |
JXWXJWOMXJKLOG-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Cu+] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Cu+] |
Other CAS No. |
14264-31-4 |
physical_description |
Sodium cuprocyanide, solid appears as a white powder. Decomposes at 212°F. Toxic by inhalation, ingestion and skin absorption through open wounds. Reacts with acids to evolve hydrogen cyanide, which is a highly toxic and flammable. Used for preparing and maintaining copper plating baths. Sodium cuprocyanide, solution appears as a colorless to light yellow liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Preparation of Copper(I) Cyanide (CuCN) as a Key Intermediate
Copper(I) cyanide serves as the essential precursor to the formation of soluble sodium cyanocuprate(I) complexes. Its synthesis can be achieved through several routes, each with specific reagents and reaction characteristics.
Reductive Precipitation from Copper(II) Solutions using Sulfite and Cyanide Reagents
A common and effective laboratory and industrial method for preparing pure copper(I) cyanide involves the reduction of a copper(II) salt, typically copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent before precipitation with a cyanide salt. wikipedia.orgprepchem.com Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) are frequently employed as the reducing agents. sciencemadness.orgyoutube.com
The process begins with the reduction of the blue aqueous Cu(II) ions to green Cu(I) ions by the sulfite. wikipedia.orgyoutube.com Following this reduction, sodium cyanide (NaCN) is added, causing the precipitation of off-white or pale yellow, solid copper(I) cyanide. wikipedia.org This reaction is typically performed under mildly acidic conditions and may be heated to around 60°C to facilitate the reaction. wikipedia.orgprepchem.com
This method is favored because it avoids the formation of hazardous byproducts and yields a relatively pure form of CuCN. wikipedia.org
Direct Cyanation of Copper(II) Salts: Reaction Pathways and Byproducts
Historically, copper(I) cyanide was prepared by the direct reaction of a copper(II) salt with an alkali metal cyanide, such as sodium cyanide. wikipedia.orgprepchem.com In this reaction, the cyanide ion acts as both a precipitating agent and a reducing agent. The Cu(II) ion is reduced to Cu(I), which precipitates as CuCN, while some of the cyanide is oxidized to form the toxic gas cyanogen (B1215507) ((CN)₂). wikipedia.orgsciencemadness.org
The reaction is represented by the following equation: 2 CuSO₄ + 4 NaCN → 2 CuCN(s) + (CN)₂(g) + 2 Na₂SO₄ wikipedia.org
This method is generally considered less desirable for several reasons. sciencemadness.org It produces the highly toxic and flammable cyanogen gas as a byproduct. prepchem.comsciencemadness.org Furthermore, the reaction consumes twice the amount of sodium cyanide per equivalent of copper(I) cyanide produced compared to the reductive precipitation method, making it less economical. The resulting CuCN is also often impure. wikipedia.org This reaction demonstrates the pseudohalide character of the cyanide ion and helps explain why stable copper(II) cyanide (Cu(CN)₂) has not been synthesized. wikipedia.org
Alternative Synthetic Routes Involving Metallic Copper
Alternative methods for synthesizing CuCN have been developed that start from metallic copper. One such process involves reacting copper metal with cupric chloride (CuCl₂) in an aqueous solution containing an alkali metal chloride and hydrochloric acid to form cuprous chloride (CuCl). This cuprous chloride is then reacted with hydrogen cyanide (HCN) to precipitate cuprous cyanide. google.com A key feature of this process is the ability to regenerate the cupric chloride oxidant by oxidizing the remaining cuprous chloride with air or oxygen, creating a cyclical process. google.com
Another approach involves the gas-phase reaction of copper vapor, produced by heating the metal, with cyanogen gas. This method, while not a common benchtop procedure, allows for the efficient synthesis of monomeric CuCN for spectroscopic studies. acs.org
Formation of Soluble Sodium Cyanocuprate(I) Complexes
Copper(I) cyanide, which is insoluble in water, readily dissolves in aqueous solutions containing excess alkali cyanide, such as sodium cyanide, to form stable, soluble complex ions known as cyanocuprates(I). wikipedia.org911metallurgist.com
Dissolution Equilibria of Copper(I) Cyanide in Alkali Cyanide Solutions
The dissolution of solid CuCN in a sodium cyanide solution is an equilibrium process governed by the concentration of free cyanide ions. murdoch.edu.au As the cyanide concentration increases, CuCN(s) dissolves to form a series of complex anions, primarily [Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, and [Cu(CN)₄]³⁻. wikipedia.orgpublications.gc.cae3s-conferences.org
The stepwise formation of these complexes can be represented by the following equilibria:
CuCN(s) + CN⁻(aq) ⇌ [Cu(CN)₂]⁻(aq)
[Cu(CN)₂]⁻(aq) + CN⁻(aq) ⇌ [Cu(CN)₃]²⁻(aq)
[Cu(CN)₃]²⁻(aq) + CN⁻(aq) ⇌ [Cu(CN)₄]³⁻(aq)
The predominant species in solution depends on the molar ratio of cyanide to copper. 911metallurgist.come3s-conferences.org The [Cu(CN)₃]²⁻ complex, which has a trigonal planar geometry, is often the main species present. wikipedia.orge3s-conferences.org At higher cyanide concentrations, the tetrahedral [Cu(CN)₄]³⁻ complex becomes more significant. wikipedia.org These complexes are colorless in solution. publications.gc.ca
| Complex Ion Formula | IUPAC Name | Coordination Geometry | Molar Ratio (CN:Cu) for Predominance |
|---|---|---|---|
| [Cu(CN)₂]⁻ | Dicyanocuprate(I) | Linear | 2:1 |
| [Cu(CN)₃]²⁻ | Tricyanocuprate(I) | Trigonal Planar | 3:1 |
| [Cu(CN)₄]³⁻ | Tetracyanocuprate(I) | Tetrahedral | 4:1 |
Direct Synthesis from Copper(II) Precursors and Sodium Cyanide: Redox Considerations
It is also possible to directly synthesize soluble sodium cyanocuprate(I) complexes by starting with a copper(II) salt and adding a sufficient excess of sodium cyanide. This process combines the redox reaction and the complexation step. Initially, the Cu(II) is reduced to Cu(I) by the cyanide, with the concurrent formation of cyanogen, as described in section 2.1.2. 911metallurgist.com
2 Cu²⁺ + 4 CN⁻ → 2 CuCN(s) + (CN)₂(g)
Controlled Synthesis of Specific Solution Species: [Cu(CN)₃]²⁻ and [Cu(CN)₄]³⁻
The controlled synthesis of specific copper(I) cyanide complex ions in solution is primarily an exercise in managing chemical equilibria. While solid copper(I) cyanide (CuCN) is insoluble in water, it readily dissolves in aqueous solutions containing an excess of cyanide ions (CN⁻) wikipedia.org. This dissolution process leads to the formation of a series of stable anionic complexes, predominantly the tricyanocuprate(I) ion, [Cu(CN)₃]²⁻, and the tetracyanocuprate(I) ion, [Cu(CN)₄]³⁻ wikipedia.orgstackexchange.com.
The relative concentrations of these species in solution are dependent on factors such as the total cyanide concentration and the pH of the solution researchgate.net. At lower concentrations of free cyanide, the dicyanocuprate(I) ion, [Cu(CN)₂]⁻, can also be a significant species researchgate.net. However, as the concentration of cyanide increases, the equilibrium shifts towards the formation of the higher coordination number complexes.
Computational studies using Density Functional Theory (DFT) have provided insights into the stability of these complexes. The stability in solution has been shown to follow the order: [Cu(CN)₃]²⁻ > [Cu(CN)₄]³⁻ > [Cu(CN)₂]⁻ mdpi.com. This suggests that the trigonal planar [Cu(CN)₃]²⁻ is the most thermodynamically favored species under many conditions wikipedia.orgmdpi.com. The tetracyanocuprate(I) ion, which adopts a tetrahedral geometry, becomes more prevalent at higher cyanide concentrations wikipedia.orgmdpi.com.
The "synthesis" of solutions enriched in one species over the other can therefore be controlled by careful adjustment of the molar ratio of copper(I) to cyanide. For instance, a higher cyanide-to-copper ratio will favor the formation of [Cu(CN)₄]³⁻ nih.gov.
Table 1: Properties of Copper(I) Cyanide Solution Species
| Complex Ion | Formula | Coordination Geometry | Stability Order |
|---|---|---|---|
| Dicyanocuprate(I) | [Cu(CN)₂]⁻ | Linear | 3 |
| Tricyanocuprate(I) | [Cu(CN)₃]²⁻ | Trigonal Planar | 1 |
Synthesis of Copper(II) Cyanide Complexes and Mixed-Valence Systems
The synthesis of compounds containing copper in a +2 oxidation state with cyanide ligands is complex. The simple binary compound, copper(II) cyanide (Cu(CN)₂), has not been synthesized wikipedia.org. This is because the cyanide ion acts as a reducing agent in the presence of copper(II) ions, leading to an internal redox reaction that forms copper(I) cyanide (CuCN) and cyanogen gas ((CN)₂) wikipedia.orgsciencemadness.org. This reaction is analogous to the reaction between copper(II) ions and iodide ions reading.ac.uk.
Despite the instability of simple Cu(CN)₂, more complex materials containing Cu(II) in a cyanide coordination environment have been successfully synthesized. This is typically achieved by incorporating other ligands or metal ions that stabilize the Cu(II) state. For example, the layered material copper-nickel cyanide, CuNi(CN)₄, has been prepared. In this structure, Cu(II) ions are stabilized in a square-planar geometry, coordinated to the nitrogen atoms of the cyanide ligands, while Ni(II) is coordinated to the carbon atoms reading.ac.uk.
The synthesis of cyano-bridged homodinuclear copper(II) complexes has also been reported. These compounds are synthesized using bulky organic ligands, such as bispidine derivatives, which coordinate to the copper centers and prevent the redox reaction with cyanide. In these complexes, the cyanide ion acts as a bridging ligand between two Cu(II) centers acs.org.
Mixed-valence copper(I,II) cyanide complexes are more common and have been synthesized through various methods. These compounds contain both Cu(I) and Cu(II) centers, often bridged by cyanide ligands. One approach involves the in situ generation of cyanide. For instance, novel cyano-bridged mixed-valent copper complexes have been prepared through the cleavage of a carbon-carbon bond in acetonitrile, catalyzed by Cu(II) complexes in the presence of a reducing agent rsc.org. Another method involves the hydrothermal reaction of diaminomaleonitrile (B72808) with copper salts, which also leads to the in situ formation of cyanide and the assembly of mixed-valence coordination polymers researchgate.net.
A 2-D homometallic mixed-valence copper coordination polymer, {[Cu₃(L)(CN)₄]·CH₃OH}n, has been synthesized via a one-pot reaction. In this structure, a Cu(II) center with a Schiff base ligand is linked to Cu(I) centers through cyanide bridges tandfonline.com.
Table 2: Examples of Synthesized Copper(II) and Mixed-Valence Cyanide Complexes
| Compound Type | Example Formula | Copper Oxidation State(s) | Key Structural Feature | Synthetic Approach |
|---|---|---|---|---|
| Layered Copper-Nickel Cyanide | CuNi(CN)₄ | Cu(II), Ni(II) | Ordered sheets of square-planar Ni(CN)₄ and Cu(NC)₄ units | Reaction of [Ni(CN)₄]²⁻ with Cu²⁺ in aqueous solution reading.ac.uk |
| Cyano-bridged Dinuclear Copper(II) | [{Cu(L)}₂(CN)]³⁺ (L = bispidine ligand) | Cu(II) | Two Cu(II) centers bridged by a single cyanide ion | Use of bulky organic ligands to stabilize Cu(II) acs.org |
| Mixed-Valence Coordination Polymer | {[Cu₄(CN)₅(C₅H₅N)₄]}n | Cu(I), Cu(II) | 2D layered network linked by cyanide anions | Not detailed in snippet rsc.org |
Structural Elucidation and Coordination Characteristics
Oxidation States of Copper in Cyanide Coordination Environments
In aqueous cyanide solutions, the copper(I) (Cu⁺) oxidation state is overwhelmingly prevalent and stable. When copper(II) salts, such as copper(II) sulfate (B86663), are introduced to a cyanide solution, the Cu(II) ion is rapidly reduced to Cu(I) by the cyanide ion. wikipedia.orgstackexchange.com This redox reaction also produces cyanogen (B1215507), (CN)₂. wikipedia.org The resulting cuprous ion (Cu⁺) has a strong coordination affinity for excess cyanide ions, leading to the formation of stable, colorless cyanocuprate(I) complexes. publications.gc.canih.gov
Theoretical studies indicate that the monocyanide, CuCN, is the most stable neutral copper cyanide complex. researchgate.net In solution, the stability of the anionic cyanocuprate(I) complexes follows the order of [Cu(CN)₃]²⁻ > [Cu(CN)₄]³⁻ > [Cu(CN)₂]⁻ based on calculations of their structural information and electrostatic potential. nih.gov The high stability of these Cu(I) complexes is a defining characteristic of copper-cyanide chemistry. stackexchange.com
Simple cyano complexes of copper(II) are generally unstable and are readily reduced to Cu(I) species. stackexchange.com However, Cu(II) and mixed-valence Cu(I)/Cu(II) complexes can be synthesized and characterized, often stabilized by other supporting ligands in addition to cyanide. researchgate.netnih.gov For instance, a mixed-valence compound [Cu¹(CN)₃Cu¹¹(dipn)] has been synthesized and characterized, demonstrating the possibility of bridging cyanide ligands between copper centers in different oxidation states. acs.org
The characterization of such complexes often involves a combination of techniques. X-ray photoelectron spectroscopy (XPS) can be used to demonstrate the localized mixed-valence properties of clusters containing both Cu(I) and Cu(II) centers. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic Cu(II) centers, helping to elucidate the magnetic interactions between metal ions in polynuclear and mixed-valence clusters. researchgate.netnih.gov Single-crystal X-ray crystallography remains the definitive method for determining the precise coordination environments and oxidation states of the copper centers. nih.govnih.gov
Coordination Geometries and Isomeric Forms of Cyanocuprate(I) Anions
Copper(I) cyanide complexes are known for their structural diversity, forming coordination polymers and discrete anionic clusters with various geometries. wikipedia.org The coordination number of the copper(I) center is typically two, three, or four, leading to distinct spatial arrangements.
The tricyanocuprate(I) anion, [Cu(CN)₃]²⁻, exhibits a trigonal planar geometry. wikipedia.orgchegg.com This coordination is characterized by the central copper(I) ion being bonded to three cyanide ligands, with bond angles approximating 120°. nih.gov This species is a key intermediate in solutions containing a moderate excess of cyanide relative to copper. 911metallurgist.com Computational studies have optimized the structure of [Cu(CN)₃]²⁻ to a stable triangular geometry. nih.gov
When copper(I) cyanide is dissolved in a solution containing a large excess of cyanide ions, the tetracyanocuprate(I) anion, [Cu(CN)₄]³⁻, is formed. wikipedia.org This complex features a central copper(I) ion with a coordination number of four, resulting in a tetrahedral geometry. wikipedia.orgncert.nic.in The oxidation state of copper in this complex is +1. ncert.nic.indoubtnut.com The electronic configuration of Cu(I) is (Ar)3d¹⁰, meaning all d-orbitals are filled, and there are no unpaired electrons. doubtnut.com
Crystallographic studies of salts like Na[Cu(en)₂][Cu(CN)₄] have confirmed the discrete tetrahedral structure of the [Cu(CN)₄]³⁻ anion, with Cu—C bond distances in the range of 1.976 Å. researchgate.net The hybridization state of the copper atom in this complex is considered to be sp³. doubtnut.com
| Complex Ion | Coordination Geometry | Hybridization | Oxidation State of Cu |
| [Cu(CN)₃]²⁻ | Trigonal Planar | sp² | +1 |
| [Cu(CN)₄]³⁻ | Tetrahedral | sp³ | +1 |
The dicyanocuprate(I) anion, [Cu(CN)₂]⁻, is the fundamental building block for polymeric structures. In compounds such as KCu(CN)₂, the [Cu(CN)₂]⁻ units link together to form helical anionic chains. wikipedia.org In these chains, the copper(I) centers are typically two-coordinate, linked by bridging cyanide ligands, which would ideally result in a linear geometry at each copper atom. However, these chains can adopt more complex arrangements.
Solid copper(I) cyanide itself is a coordination polymer consisting of -[Cu-CN]- chains. wikipedia.org These chains can pack in different ways to form polymorphs. In some structures, the chains deviate from perfect linearity and pack into rippled layers. wikipedia.org The introduction of other ligands or cations can lead to the formation of one-dimensional, two-dimensional, or even three-dimensional networks where the -Cu-CN- motif is a recurring structural element. rsc.orgresearchgate.net For example, a double-stranded helical three-dimensional supramolecular coordination polymer has been synthesized containing repeating tetrahedral Cu(phen)(CN)₂ fragments. researchgate.net
The properties and potential applications of copper sodium cyanide are intrinsically linked to its complex structure. The arrangement of its constituent atoms and the coordination environment of the central copper ion dictate its behavior.
Polymeric Frameworks Based on -[Cu-CN]- Chains
In the solid state, copper(I) cyanide and its derivatives, including this compound, are not simple monomeric salts but rather coordination polymers. These polymers are characterized by repeating structural units linked together to form extended chains, sheets, or three-dimensional networks. A fundamental building block in many of these structures is the linear or near-linear -[Cu-CN]- chain, where copper(I) centers are bridged by cyanide ligands. youtube.com
In many mixed-valence copper cyanide polymers, cyanide groups link Cu(I) atoms into a three-dimensional network. rug.nl For instance, in some compounds, two tetrahedrally bound Cu(I) atoms are bonded by the carbon atoms of two end-on bridging cyanide groups. rug.nl
Inclusion Compounds and Host-Guest Architectures with Protonated Amines
The polymeric nature of cyanocuprates can give rise to structures with channels or cavities, making them potential hosts for the inclusion of smaller molecules or ions, a concept central to host-guest chemistry. wikipedia.orgnih.gov While specific research on this compound forming inclusion compounds with protonated amines is not extensively detailed in the available literature, the general principles of host-guest chemistry in coordination polymers are well-established.
The formation of such architectures would involve the protonated amine (the guest) being encapsulated within the crystalline lattice of the this compound polymer (the host). The stability of these inclusion compounds is typically governed by non-covalent interactions such as hydrogen bonding, ion-pairing, and van der Waals forces between the guest and the host framework. In related systems, syntheses are often carried out by the air oxidation of solutions containing NaCN/CuCN in the presence of an amine ligand, which can lead to the formation of crystalline products incorporating the amine. nih.gov
Luminescent Properties Related to Coordination Polymer Structure
While specific luminescence data for Na₂[Cu(CN)₃] is not prominently reported, the general photophysical behavior of copper(I) cyanide-based materials has been studied. Solid copper(I) cyanide itself exhibits interesting photophysical properties, and its amine-bearing complexes often emit in the visible region. wikipedia.orgnih.gov Theoretical studies on model -[Cu-CN]- chains suggest that the emission spectrum arises from transitions between the lowest triplet excited state and the ground-state singlet. wikipedia.org The geometry of the excited state is often distorted compared to the ground state, which influences the emission energy and lifetime. The luminescence of these materials can be tuned by modifying the ligands and the dimensionality of the coordination polymer.
Table 1: Representative Luminescent Properties of Copper(I) Complexes
| Compound/System | Emission Wavelength (nm) | Proposed Origin of Emission |
| Cyan-Emitting Cu(I) Complexes | ~505 | Metal-to-Ligand Charge Transfer (MLCT) |
| CuCN-Amine Complexes | Visible Region | MLCT |
| Polynuclear d¹⁰ Metal Complexes | Varies | MLCT, LLCT, Metal-Centered |
Advanced Bonding Analysis
A deeper understanding of the properties of this compound requires an examination of the electronic structure and bonding within the [Cu(CN)₃]²⁻ anion.
Carbon-Coordination (κC) of Cyanide Ligands
The cyanide ion (CN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the carbon or the nitrogen atom. In the vast majority of transition metal cyanide complexes, including those of copper(I), the cyanide ligand coordinates through the carbon atom (κC). This preference can be explained by molecular orbital theory, which indicates that the highest occupied molecular orbital (HOMO) of the cyanide ion has a greater electron density on the carbon atom, making it a better electron donor.
Ligand Field Effects and Electronic Configurations
The central copper atom in the [Cu(CN)₃]²⁻ anion has an oxidation state of +1. The electronic configuration of a neutral copper atom is [Ar] 3d¹⁰ 4s¹. To form the Cu⁺ ion, the single 4s electron is removed, resulting in a completely filled 3d subshell ([Ar] 3d¹⁰). This d¹⁰ configuration has important consequences for the properties of the complex.
The [Cu(CN)₃]²⁻ complex exhibits a trigonal planar geometry. In this geometry, the five d orbitals of the central metal ion are split into three energy levels by the electrostatic field of the three cyanide ligands. According to crystal field theory, the d-orbital splitting pattern for a trigonal planar complex is as follows: the d(xy) and d(x²-y²) orbitals are at the highest energy, followed by the d(z²) orbital, and the d(xz) and d(yz) orbitals are at the lowest energy. nih.gov
Since the Cu⁺ ion has a d¹⁰ configuration, all of the d orbitals are filled with electrons. Consequently, there are no d-d electronic transitions possible, and the complex is expected to be colorless, which is consistent with the white or off-white appearance of many copper(I) compounds.
The cyanide ion is considered a strong-field ligand, meaning it causes a large splitting of the d-orbital energies. However, in a d¹⁰ complex like [Cu(CN)₃]²⁻, the concept of high-spin versus low-spin is not applicable as all the d orbitals are fully occupied. The strong covalent character of the Cu-C bond is a result of the effective overlap between the metal d orbitals and the orbitals of the cyanide ligands.
Metallophilic Interactions, particularly Cuprophilic Interactions
Metallophilic interactions are weak, attractive, closed-shell interactions that occur between heavy metal atoms, particularly those with d¹⁰ electron configurations, such as copper(I). nih.gov When these interactions specifically involve copper(I) centers, they are termed "cuprophilic interactions." nih.gov These forces, though weaker than conventional covalent bonds, play a significant role in determining the supramolecular structures, crystal packing, and photophysical properties of copper(I) compounds. nih.gov
The primary evidence for cuprophilic interactions comes from single-crystal X-ray diffraction studies, which can precisely measure the distances between copper atoms. nih.govresearchgate.net A Cu(I)···Cu(I) distance that is shorter than the sum of their van der Waals radii (approximately 3.92 Å) is considered indicative of a cuprophilic interaction. nih.govresearchgate.net
Mechanistic Investigations of Reactivity and Transformations
Redox Pathways and Electrochemical Transformations
The chemistry of copper cyanide involves significant redox transformations, particularly the reduction of copper(II) to copper(I) and the electrochemical oxidation of the resulting copper(I) cyanide complexes.
In aqueous solutions, the copper(II) ion (Cu²⁺) is generally more common than the copper(I) ion (Cu⁺). However, in the presence of an abundance of cyanide ions, Cu²⁺ is unstable and is readily reduced to Cu⁺. nih.govmdpi.comezkem.com This reduction is a key feature of copper cyanide chemistry. The reaction proceeds with the formation of a stable copper(I) cyanide complex and cyanogen (B1215507), (CN)₂. publications.gc.ca
A general representation of this reaction is: 2Cu²⁺ + 8CN⁻ → 2[Cu(CN)₃]²⁻ + (CN)₂ publications.gc.ca
The cyanogen produced can then react with hydroxide (B78521) ions (in alkaline solutions) to form cyanide and cyanate (B1221674) (CNO⁻). publications.gc.ca This reaction underscores that during the dissolution of copper(II) minerals in cyanide, a portion of the cyanide is consumed not only in complexation but also through this redox pathway. 911metallurgist.com The resulting Cu⁺ ion has a strong coordination ability and readily combines with excess cyanide to form the stable complexes discussed previously. nih.gov
The copper(I) cyanide complexes can be oxidized at an anode in an electrochemical cell. This process is central to the electrochemical destruction of cyanide wastes and the recovery of copper. e3s-conferences.orgcanada.ca The oxidation is believed to proceed through the anodic oxidation of the [Cu(CN)₃]²⁻ and/or [Cu(CN)₄]³⁻ complexes. canada.ca
At relatively low anode potentials (around 0.3-0.4 V), the cuprous cyanide complexes are oxidized to cupric (Cu²⁺) species. e3s-conferences.orgcanada.caresearchgate.net This can lead to the formation of an intermediate copper(II) complex, such as [Cu₂(CN)₆]²⁻, which can then decompose, releasing cyanogen and the copper(I) complex [Cu(CN)₂]⁻. canada.ca The newly formed cupric ions can also catalyze the oxidation of cyanide to cyanate. e3s-conferences.org
If the anode potential is increased further, different reactions can occur. At potentials above approximately 0.7 V, copper oxide or hydroxide films can form on the anode surface. e3s-conferences.orgresearchgate.net For instance, at high potentials, the generation of a large number of Cu²⁺ ions at the anode surface can lead to the formation of a cupric hydroxide precipitate if there is insufficient cyanide to complex with it. e3s-conferences.org This precipitate on the anode can then act as a catalyst for the direct oxidation of cyanide. e3s-conferences.org
Catalytic and Stoichiometric Organic Reaction Mechanisms
Copper cyanide is a cornerstone reagent in organic synthesis, enabling the formation of nitriles and other functional groups through various mechanistic pathways.
The Rosenmund-von Braun reaction is a classic method for synthesizing aryl nitriles by treating an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling solvent like pyridine or DMF organic-chemistry.orgsynarchive.comwikipedia.org.
The reaction mechanism is thought to proceed through the following key steps organic-chemistry.org:
Oxidative Addition : The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) cyanide (CuCN) species. This forms a transient, high-valent organocopper(III) intermediate, [Ar-Cu(CN)-X].
Reductive Elimination : The Cu(III) intermediate is unstable and rapidly undergoes reductive elimination. This step forms the new carbon-carbon bond, yielding the aryl nitrile (Ar-CN) and the copper(I) halide salt (CuX).
The reaction often exhibits an induction period, after which a rapid reaction phase occurs acs.org. While historically requiring stoichiometric copper and harsh conditions, modern variations have been developed that use catalytic amounts of copper, often with ligands and additives to facilitate the reaction under milder conditions organic-chemistry.orgresearchgate.net.
Organocopper cuprates derived from copper cyanide are versatile and widely used reagents in organic synthesis. They are typically prepared by reacting copper(I) cyanide with organolithium reagents wikipedia.org.
Lower-Order Cyanocuprates (Li[RCuCN]) : These are formed by the reaction of one equivalent of an organolithium reagent (RLi) with one equivalent of copper(I) cyanide (CuCN).
Higher-Order Cyanocuprates (Li₂[R₂CuCN]) : These are formed when two equivalents of an organolithium reagent react with one equivalent of CuCN wikipedia.org.
The cyanide ligand remains attached to the copper center and is generally considered a "dummy" or non-transferable ligand. The reactivity of these cuprates is influenced by the cyanide ligand, making them distinct from Gilman reagents (LiCuR₂). Higher-order cyanocuprates are generally more reactive towards substitution than their lower-order counterparts wikipedia.org. These reagents are proficient nucleophiles used in a variety of transformations, including conjugate addition to α,β-unsaturated carbonyl compounds and Sₙ2' substitution reactions with allylic electrophiles wikipedia.org.
Modern synthetic methods favor catalytic approaches for cyanation due to improved efficiency, milder conditions, and reduced waste compared to stoichiometric reactions.
Aryl Halide Cyanation : Catalytic versions of the Rosenmund-von Braun reaction have been developed that significantly improve its practicality. These systems often use a catalytic amount of a copper(I) source (e.g., CuI), a cyanide source (e.g., NaCN), and a ligand, such as N,N'-dimethylethylenediamine nih.gov. An efficient domino process involves the in situ conversion of an aryl bromide to the more reactive aryl iodide, via a halide exchange with KI, which then undergoes copper-catalyzed cyanation organic-chemistry.orgresearchgate.net. This catalytic approach avoids the need for stoichiometric copper and simplifies product purification organic-chemistry.org.
Oxidative cyanation introduces a nitrile group while simultaneously oxidizing the substrate. These reactions often involve radical intermediates and a copper catalyst that cycles between different oxidation states.
A general mechanistic scheme for copper-catalyzed oxidative cyanation can be described as follows:
Radical Generation : An oxidant initiates the formation of a radical species from the substrate. For example, in the azidocyanation of alkenes, an azide radical is generated electrochemically, which then adds to the alkene to form a carbon-centered radical intermediate beilstein-journals.org.
Radical Trapping : The carbon radical is trapped by a copper(II)-cyanide species, such as Cu(II)(CN)₂, to form a transient Cu(III) complex.
Reductive Elimination : This Cu(III) intermediate undergoes reductive elimination to form the C-CN bond of the final product and regenerate a Cu(I) species.
Catalyst Regeneration : The Cu(I) catalyst is re-oxidized to Cu(II) by the oxidant (or anodically) to complete the catalytic cycle beilstein-journals.org.
This radical relay process, where the chiral copper catalyst promotes the reaction of a cyanide source with a carbon radical, has become a key strategy in asymmetric cyanation reactions snnu.edu.cn.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Complex Speciation
Chromatographic methods are indispensable for the separation and quantification of different copper cyanide complexes from other metal cyanide species that may be present in a sample.
Anion-exchange chromatography is a powerful technique for the separation of negatively charged metal cyanide complexes. In this method, a sample is introduced into a column packed with a stationary phase containing positively charged functional groups. The anionic cyanide complexes are retained on the column and are subsequently eluted by a solution (eluent) containing anions that compete for the exchange sites. The separation is based on the differences in the strength of interaction between the various cyanide complexes and the stationary phase.
For the analysis of copper cyanide complexes, such as [Cu(CN)₂]⁻ and [Cu(CN)₃]²⁻, specific anion-exchange columns like the Dionex IonPac AS5 and AS11 have been utilized. thermofisher.com The choice of column can influence the selectivity of the separation. For instance, the AS5 column provides greater selectivity for early eluting complexes like silver, copper, and gold cyanides, while the AS11 column offers better separation for iron cyanide complexes. thermofisher.comepa.gov
Spectrophotometric detection, typically in the ultraviolet (UV) range (e.g., at 215 nm), is commonly employed to quantify the eluted complexes. thermofisher.com The absorbance of the eluent is monitored as it exits the column, and the concentration of each complex is determined by the area of its corresponding peak in the chromatogram. The calibration is typically linear over a significant concentration range, allowing for accurate quantification. thermofisher.com
Table 1: Comparison of Anion-Exchange Columns for Metal Cyanide Complex Separation
| Column Type | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Dionex IonPac AS5 | Better separation of gold, copper, and nickel cyanide complexes. | Less effective for separating nickel, iron, and cobalt cyanide complexes. | thermofisher.com |
To enhance the sensitivity of the analysis, especially for trace levels of copper cyanide complexes in environmental samples, ion chromatography can be coupled with on-line sample preconcentration. epa.govthermofisher.com This technique involves passing a large volume of the sample through a concentrator column, which retains the target analytes. Subsequently, the retained complexes are eluted with a small volume of a strong eluent and directed to the analytical column for separation and detection. This process effectively increases the concentration of the analytes before they are measured, thereby lowering the detection limits. thermofisher.com
This approach is particularly useful for determining metal cyanide complexes in the microgram-per-liter (µg/L) range. epa.gov However, the performance of the preconcentration method can be affected by the sample matrix, particularly in the presence of high concentrations of total dissolved solids (TDS), which can interfere with the retention of the target complexes. epa.gov
The successful differentiation of various metal cyanide complexes, including those of copper, relies on the careful optimization of chromatographic conditions. Factors such as the eluent composition, gradient program, and column type play a critical role in achieving the desired separation. thermofisher.comcdnsciencepub.com For instance, reversed-phase ion-interaction chromatography has also been explored for the separation of various metal cyano complexes, including copper(I) cyanide. cdnsciencepub.com
The development of robust analytical methods is essential for accurately assessing the speciation of cyanide in various samples, as the toxicity and reactivity of metal cyanide complexes are highly dependent on their specific chemical form. epa.gov The ability to distinguish between different copper cyanide species and other metal cyanides is crucial for environmental monitoring and process control in industries where these compounds are utilized. cdnsciencepub.comresearchgate.net
Spectroscopic Methods for Structural and Electronic Characterization
Spectroscopic techniques provide invaluable insights into the molecular structure, bonding, and electronic properties of copper sodium cyanide and its related complexes.
X-ray diffraction (XRD) is a primary tool for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. While it provides less detailed structural information than single-crystal XRD, it is a powerful technique for phase identification, determination of lattice parameters, and assessment of sample purity. researchgate.netznaturforsch.comresearchpublish.com PXRD has been used to investigate the different crystalline phases of copper(I) cyanide, such as the low-temperature (LT) and high-temperature (HT) phases, and to study their thermal expansion properties. researchgate.netznaturforsch.com
Table 2: Crystallographic Data for a High-Temperature Phase of Copper(I) Cyanide
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | znaturforsch.com |
| Space Group | R-3m (No. 166) | znaturforsch.com |
| a (pm) | 597.109(8) | znaturforsch.com |
| c (pm) | 484.33(5) | znaturforsch.com |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and provides information about chemical bonding and molecular structure.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. It is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions. Raman studies of copper cyanide complexes have provided detailed information about the ν(C≡N) stretching frequencies and have been used to identify different copper cyanide species in solution. researchgate.netresearchgate.netacs.org The technique can also be used to probe the low-frequency vibrations corresponding to the copper-carbon and copper-nitrogen bonds, providing further insight into the coordination of the cyanide ligand. researchgate.net
Table 3: Characteristic Vibrational Frequencies for Copper Cyanide Species
| Species/Complex | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|---|
| Copper(I) Cyanide | ν(C≡N) | ~2172 | Raman | znaturforsch.com |
| CuCN : 2mp (1:1 complex) | ν(C≡N) | 2128 | Raman | researchgate.net |
| CuCN : 2mp (1:0.5 complex, tentative) | ν(C≡N) | 2156 | Raman | researchgate.net |
Nuclear Magnetic Resonance (NMR) Studies for Solution Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of chemical species in solution. In the context of this compound, NMR studies, particularly of the ¹³C and ¹⁵N nuclei of the cyanide ligand, provide valuable insights into the coordination chemistry of the cyanocuprate complexes present in aqueous media.
In solution, copper(I) and cyanide ions form a series of complex anions, primarily [Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, and [Cu(CN)₄]³⁻. The distribution of these species is dependent on the cyanide-to-copper ratio. researchgate.netmdpi.com NMR spectroscopy can be employed to identify the predominant species and study the exchange dynamics between them.
Although copper nuclei (⁶³Cu and ⁶⁵Cu) are quadrupolar and often result in broad NMR signals, their interaction with the cyanide ligands can provide structural information. For instance, solid-state NMR studies of copper(I) cyanide have shown that ¹³C and ¹⁵N spectra can reveal a polymeric chain structure. acs.orgcapes.gov.br In solution, while the tumbling motion averages out some of these effects, the chemical shifts of ¹³C and ¹⁵N are sensitive to the coordination environment.
Paramagnetic relaxation enhancement effects can be utilized in more complex systems. For instance, in cyanide-bridged iron(III)-copper(II) complexes, the paramagnetic Fe(III) center can influence the relaxation rates of nuclei in the vicinity of the Cu(II) ion, allowing for the observation of otherwise broad signals and providing information about the magnetic coupling between the metal centers. acs.orgnih.gov While this compound itself is diamagnetic (containing Cu(I)), this principle highlights the versatility of NMR in studying cyanide-containing coordination compounds.
The temperature dependence of NMR spectra can also be used to study dynamic processes. For example, in a study of a copper-containing enzyme interacting with cyanide, temperature-dependent NMR suggested a slow exchange between two forms of the protein-bound copper in the presence of the anion, indicating a local conformational change. nih.gov
Interactive Table: Representative NMR Data for Cyanide Ligands in Copper Complexes
| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Remarks |
|---|---|---|---|
| ¹³C | Varies with coordination | ¹J(⁶³Cu,¹³C) ≈ +725 | Chemical shifts are sensitive to the number of coordinated cyanide ligands. acs.orgcapes.gov.br |
| ¹⁵N | Varies with coordination | ¹J(⁶³Cu,¹⁵N) ≈ -250 | Distinguishes between coordinated and uncoordinated cyanide. acs.orgcapes.gov.brnih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in determining the oxidation state of the copper atoms.
The determination of the copper oxidation state via XPS can be challenging due to the similar Cu 2p₃/₂ binding energies for Cu metal and Cu(I) species. surfacesciencewestern.comxpsfitting.com However, the analysis of the Cu LMM Auger peak, in conjunction with the Cu 2p peak, can aid in distinguishing between these states through the use of a Wagner plot. thermofisher.com
For Cu(II) species, the Cu 2p spectrum exhibits characteristic "shake-up" satellite peaks at higher binding energies, which are absent for Cu(I) and Cu(0). surfacesciencewestern.comresearchgate.net Therefore, the presence or absence of these satellite features is a key indicator of the copper oxidation state. In the case of this compound, where copper is expected to be in the +1 oxidation state, the absence of these shake-up satellites would be anticipated.
Studies on the adsorption of cyanide on copper-containing surfaces have utilized XPS to monitor changes in the copper oxidation state. acs.org For instance, in a study of cyanide adsorption on chalcopyrite (CuFeS₂), no obvious shift in the Cu 2p spectrum was observed, indicating that the Cu species remained unchanged on the surface during the treatment. acs.org
Interactive Table: Typical XPS Binding Energies for Copper Species
| Species | Cu 2p₃/₂ Binding Energy (eV) | Cu LMM Kinetic Energy (eV) | Key Spectral Features |
|---|---|---|---|
| Cu(0) | ~932.7 | ~918.6 | No shake-up satellites. xpsfitting.comresearchgate.net |
| Cu(I) (e.g., Cu₂O) | ~932.5 | ~916.7 | No significant shake-up satellites. thermofisher.comicm.edu.pl |
| Cu(II) (e.g., CuO) | ~933.6 | ~917.8 | Prominent shake-up satellites. xpsfitting.comresearchgate.net |
Electrochemical Characterization Techniques
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of species in solution. For this compound, cyclic voltammetry provides information on the oxidation and reduction potentials of the various cyanocuprate complexes.
In alkaline solutions, the electrochemical oxidation of copper cyanide complexes has been studied on various electrode materials. canada.ca A typical cyclic voltammogram of a copper cyanide solution at a glassy carbon electrode shows an oxidation wave starting around 0.3 V (vs. Hg/HgO). canada.ca This wave is attributed to the oxidation of copper(I) cyanide complexes, such as [Cu(CN)₃]²⁻ and/or [Cu(CN)₄]³⁻, to copper(II) species. canada.ca
The anodic reaction can be divided into different regions. At lower potentials (e.g., 0.35-0.47 V vs. SCE), the conversion of Cu(I) to Cu(II) is assumed to occur. e3s-conferences.org At higher potentials, the oxidation of free or complexed cyanide can take place, leading to a sharp increase in current. e3s-conferences.org The presence of hydroxide (B78521) ions can significantly influence the voltammetric response, with an increase in hydroxide concentration leading to an enhanced oxidation wave at around 0.6-0.7 V. canada.ca
Interactive Table: Key Features in the Cyclic Voltammogram of Copper Cyanide Solutions
| Potential Range (V vs. reference) | Electrode | Observed Process |
|---|---|---|
| ~0.3 (vs. Hg/HgO) | Glassy Carbon | Onset of oxidation of Cu(I) cyanide complexes. canada.ca |
| 0.35 - 0.47 (vs. SCE) | Platinum | Assumed conversion of Cu(I) to Cu(II). e3s-conferences.org |
| >0.6 (vs. Hg/HgO) | Glassy Carbon | Enhanced oxidation in the presence of sufficient hydroxide. canada.ca |
Potentiostatic Electrolysis Studies
Potentiostatic electrolysis involves holding the electrode potential constant and measuring the current as a function of time. This technique is used to study the products of electrochemical reactions and to determine reaction mechanisms. In the context of this compound, potentiostatic electrolysis has been employed to investigate the oxidation of cyanide and the recovery of copper.
Bulk electrolysis of a copper cyanide solution at a potential of 0.9 V (vs. Hg/HgO) has been shown to oxidize the majority of the cyanide to cyanate (B1221674). canada.ca Prolonged electrolysis can further oxidize the cyanate to nitrate. canada.ca At lower potentials, such as below 0.4 V, the generation of Cu(II) ions at the anode has been confirmed, which can subsequently lead to the oxidation of cyanide. e3s-conferences.orge3s-conferences.org
At higher anodic potentials, the formation of a precipitate on the anode, identified as cupric hydroxide, has been observed. e3s-conferences.orge3s-conferences.orgresearchgate.net This cupric hydroxide can catalyze the further oxidation of cyanide. e3s-conferences.org These studies are crucial for understanding the electrochemical decomposition of copper cyanide solutions, which is relevant in wastewater treatment and metal recovery processes. tandfonline.comresearchgate.net
Interactive Table: Products of Potentiostatic Electrolysis of Copper Cyanide Solutions
| Anode Potential (V vs. reference) | Main Products | Remarks |
|---|---|---|
| <0.4 | Cu(II) ions | Leads to subsequent cyanide oxidation. e3s-conferences.orge3s-conferences.org |
| High potential | Cupric hydroxide precipitate | Can catalyze further cyanide oxidation. e3s-conferences.orge3s-conferences.orgresearchgate.net |
| 0.9 (vs. Hg/HgO) | Cyanate, Nitrate | Bulk electrolysis for cyanide destruction. canada.ca |
Atomic Spectrometry for Elemental Concentration Determination
Atomic spectrometry techniques are used for the quantitative determination of chemical elements using the absorption or emission of electromagnetic radiation by atoms. Atomic Absorption Spectrometry (AAS) is a widely used method for determining the concentration of specific metal elements in a sample.
For the analysis of this compound solutions, AAS is a standard method for determining the copper concentration. e3s-conferences.orgusgs.gov The method involves aspirating the sample solution directly into a flame (typically air-acetylene), where it is atomized. usgs.gov A light beam from a hollow cathode lamp containing copper is passed through the flame, and the amount of light absorbed by the copper atoms is proportional to the concentration of copper in the sample. usgs.gov
This technique is highly sensitive and can be used to determine copper concentrations down to the µg/L level. usgs.gov The method is robust and generally free from significant interferences from other ions commonly found in plating solutions or wastewater, such as sodium, potassium, calcium, and chloride, at typical concentrations. usgs.gov AAS can also be used to determine the concentration of sodium in the solution, although other techniques like flame photometry or inductively coupled plasma-atomic emission spectrometry (ICP-AES) are also commonly employed for this purpose.
Interactive Table: Atomic Spectrometry Parameters for Copper Analysis
| Technique | Analyte | Wavelength (nm) | Flame/Plasma | Typical Detection Limit |
|---|---|---|---|---|
| AAS | Copper (Cu) | 324.7 | Air-acetylene | ~10 µg/L usgs.gov |
| AAS | Sodium (Na) | 589.0 | Air-acetylene |
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic structure and energetics of copper cyanide complexes. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and properties of a molecule.
In aqueous solutions, copper(I) ions (Cu⁺) readily coordinate with cyanide ions (CN⁻) to form a series of complex ions, primarily [Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, and [Cu(CN)₄]³⁻. nih.gov Quantum chemical calculations are used to determine the most stable geometric arrangements (geometry optimization) and the corresponding energies of these complexes.
[Cu(CN)₂]⁻ : This complex adopts a symmetrical linear structure. nih.gov
[Cu(CN)₃]²⁻ : After optimization, this complex exhibits a stable trigonal planar geometry. nih.gov
[Cu(CN)₄]³⁻ : This complex is characterized by a stable tetrahedral geometry. nih.gov
A comparison of the optimized structural parameters reveals insights into the relative stabilities of these ions. According to some computational studies, the stability in solution, based on calculated bond lengths, is in the order of [Cu(CN)₂]⁻ > [Cu(CN)₄]³⁻ > [Cu(CN)₃]²⁻, as a shorter bond length generally corresponds to higher bond energy and greater stability. nih.gov However, it is also suggested that bond angles may have a more significant impact on the structure than bond lengths in this system; larger bond angles can lead to smaller repulsion between bonding electrons, resulting in a more stable configuration. nih.gov
Energetic profiling through single point energy calculations shows that as the number of coordinated cyanide ions increases, the energy of the resulting metal-cyanide complex also increases. nih.gov The [Cu(CN)₄]³⁻ complex, representing a saturated coordination state, possesses the highest energy. nih.gov
| Complex Ion | Optimized Geometry | Cu-CN Bond Length (Å) | Bond Angle (°) |
|---|---|---|---|
| [Cu(CN)₂]⁻ | Linear | 0.326 | 120 |
| [Cu(CN)₃]²⁻ | Trigonal Planar | 0.363 | 120 |
| [Cu(CN)₄]³⁻ | Tetrahedral | 0.331 | 109 |
This table presents computationally optimized geometric parameters for the primary copper(I) cyanide complex ions. nih.gov
Thermodynamic calculations, particularly of Gibbs free energy (ΔG), are crucial for understanding the spontaneity and equilibrium of reactions involving copper cyanide complexes. researchgate.net The formation of higher-order complexes from lower-order ones can be represented by the following equilibria: mdpi.com
CuCN + CN⁻ ⇌ [Cu(CN)₂]⁻
[Cu(CN)₂]⁻ + CN⁻ ⇌ [Cu(CN)₃]²⁻
[Cu(CN)₃]²⁻ + CN⁻ ⇌ [Cu(CN)₄]³⁻
Calculations of the Gibbs free energy for these reactions help to predict which species will be predominant under specific conditions. nih.govresearchgate.net
| Complex Ion | Calculated Solvation Free Energy (kcal/mol) |
|---|---|
| [Cu(CN)₂]⁻ | -42.5 |
| [Cu(CN)₃]²⁻ | -98.14 |
| [Cu(CN)₄]³⁻ | -168.7 |
This table shows the calculated solvation free energies for copper(I) cyanide complexes in an aqueous solution, demonstrating increased stability in solution with a higher coordination number. researchgate.net
Electrostatic potential (ESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. nih.gov The ESP is mapped onto the van der Waals surface of the molecule, where different colors represent regions of varying electrostatic potential; typically, red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions). nih.govresearchgate.net
For the copper cyanide complex ions, ESP analysis helps to determine the state, binding mode, and stability of the ions in solution. nih.gov The analysis reveals how the negative charge is distributed across the complex and where the molecule is most likely to interact with other species. This information complements geometry optimization and thermodynamic calculations to provide a more complete picture of the ligand-metal interactions. nih.govcuni.cz
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of chemical systems, including complex solutions containing various ionic species.
OLI Studio is a simulation software that models the behavior of aqueous chemical systems. nih.govolisystems.com It is used to predict the distribution of different chemical species (speciation) and their transformation pathways under a wide range of conditions, such as varying pH, temperature, pressure, and reactant concentrations. nih.govresearchgate.net
In the context of the copper cyanide system, OLI simulations have been used to explore the conversion patterns between [Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, and [Cu(CN)₄]³⁻. nih.gov The simulations can predict which complex will be dominant under given conditions. For example, at high cyanide-to-copper ratios, the highly coordinated [Cu(CN)₄]³⁻ complex is favored. researchgate.net These simulations have shown that by adjusting conventional parameters like pH and temperature, it is possible to shift the equilibrium in the system, promoting the transformation of lower-order complexes into higher-order ones, or vice versa. nih.gov This predictive capability is valuable for applications such as optimizing conditions for the removal of cyanide from wastewater, where promoting the formation of a specific complex that is easier to precipitate can be beneficial. nih.govnih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netnih.gov It has been extensively applied to study copper cyanide complexes.
DFT calculations are instrumental in revealing the complexation mechanism between Cu⁺ and CN⁻ ions. mdpi.comnih.gov They provide detailed information about the nature of the chemical bonds, including the degree of covalent and ionic character in the copper-cyanide interaction. acs.orgresearchgate.net Studies have shown that both the carbon and nitrogen atoms of the cyanide ligand can bond with the metal center. acs.org
Furthermore, DFT is used to study the reactivity of these complexes. researchgate.net For instance, DFT calculations have been employed to investigate the adsorption of copper cyanide complexes onto surfaces like activated carbon, which is relevant to gold recovery processes where copper can be a co-extracted element. shahroodut.ac.ir These studies help to understand how the electronic properties of the complexes, such as the energies of their frontier molecular orbitals (HOMO and LUMO), influence their interaction with other materials. shahroodut.ac.ir The leaching potential of copper cyanide complexes has also been investigated using computational modeling, demonstrating that cyanide ions can be released to dissolve other metals. researchgate.netresearchgate.net
Thermodynamic Modeling of Copper-Cyanide Solution Equilibria
Thermodynamic modeling is essential for understanding the behavior of copper in cyanide solutions, a system of significant importance in various industrial processes. The aqueous chemistry of the copper-cyanide system is complex due to the formation of multiple stable copper(I)-cyanide complexes. In solution, copper is present as the Cu⁺ ion, which coordinates with cyanide ions (CN⁻) to form a series of complexes: Cu(CN)₂,⁻ Cu(CN)₃²⁻, and Cu(CN)₄³⁻, in addition to the solid precipitate, copper(I) cyanide (CuCN). researchgate.netresearchgate.net The relative concentration of each of these species is not static; it is dictated by a set of solution equilibria that are highly sensitive to several factors.
The distribution and stability of these copper-cyanide complexes are primarily dependent on the molar ratio of cyanide to copper (CN/Cu), the total cyanide concentration, the solution's pH, and the temperature. researchgate.netresearchgate.net For instance, as the CN:Cu molar ratio increases, the equilibrium shifts to favor the formation of more highly coordinated complexes. researchgate.netresearchgate.net At high cyanide concentrations, the tetracyanocuprate(I) ion, Cu(CN)₄³⁻, becomes the predominant species. researchgate.net An increase in pH has a similar effect to an increase in free cyanide concentration, also promoting the formation of higher-order complexes. researchgate.netresearchgate.net
Conversely, temperature plays an inverse role in the stability of these complexes. An increase in temperature leads to a decrease in the stability constants of the copper-cyanide species. researchgate.netresearchgate.net This results in a shift in the equilibrium towards the less coordinated complexes, such as Cu(CN)₂⁻. researchgate.netresearchgate.net The intricate interplay of these variables necessitates detailed thermodynamic models to predict the dominant copper species under specific conditions.
A critical aspect of modeling this system is the use of reliable stability constants for the complexation reactions. However, there are notable discrepancies in the literature regarding the precise values of these constants, often due to the different experimental methods employed and the inherent difficulties in quantifying each complex. researchgate.netresearchgate.net Despite these challenges, extensive research has been conducted to determine these thermodynamic parameters. Quantum chemical calculations, such as those using Density Functional Theory (DFT), have also been employed to investigate the complexation mechanisms, transformation pathways, and relative stabilities of the various copper-cyanide ions. nih.gov These theoretical studies have provided insights into the geometric structures and bonding within the complexes, concluding that Cu(CN)₃²⁻ is a particularly stable and abundant species in solution, while Cu(CN)₄³⁻ is a key precursor for precipitation processes. nih.gov
Note: The stability constant values for copper-cyanide complexes can vary significantly between different studies and measurement methods. researchgate.netresearchgate.net
Table 2: Stepwise Formation Constants and Enthalpy Changes for Copper(I)-Cyanide Complexes
| Reaction | log K | ΔH° (kcal/mol) |
|---|---|---|
| Cu(CN)₂⁻ + CN⁻ ⇌ Cu(CN)₃²⁻ | ~5 | -11.1 |
| Cu(CN)₃²⁻ + CN⁻ ⇌ Cu(CN)₄³⁻ | ~2 | Not widely reported |
Data derived from calorimetric studies, providing insight into the enthalpy changes (ΔH°) associated with the stepwise formation of the complexes.
Applications in Advanced Materials and Chemical Transformations
Catalysis in Organic Synthesis
In the realm of organic chemistry, copper-catalyzed reactions are pivotal for the formation of carbon-heteroatom and carbon-carbon bonds. The use of copper sodium cyanide plays a role in the development of efficient cyanation catalysts.
Copper-catalyzed cyanation of aryl halides is a significant method for synthesizing aryl nitriles, which are important precursors for pharmaceuticals and agrochemicals. nih.gov While stoichiometric copper(I) cyanide has been traditionally used, modern methods focus on catalytic amounts of copper. nih.gov In these catalytic systems, sodium cyanide often serves as the cyanide source due to its solubility and reactivity. nih.gov The development of these catalysts involves creating a system where a copper source, often a copper(I) salt, is combined with a cyanide source like sodium cyanide in a suitable solvent. nih.gov Research has shown that various copper catalysts can be employed for the cyanation of aryl halides, with sodium cyanide being a common and effective cyanating agent. researchgate.net The choice of solvent is also crucial; for instance, 1,4-dioxane (B91453) has been found to be effective when sodium cyanide is used as the cyanating reagent. nih.gov
The general scheme for such a reaction can be represented as: Ar-X + NaCN --(Cu Catalyst)--> Ar-CN + NaX (where Ar is an aryl group and X is a halide)
Recent advancements have focused on developing more sustainable and efficient catalytic systems. This includes the use of novel copper catalysts that can operate under milder conditions and the use of less toxic cyanide sources. acs.org For example, a novel copper catalyst has been reported to allow the cyanation of aryl iodides using sodium nitroprusside as a non-toxic cyanide source in water. acs.org
Table 1: Comparison of Cyanide Sources in Copper-Catalyzed Cyanation
| Cyanide Source | Toxicity | Application Notes |
|---|---|---|
| Sodium Cyanide (NaCN) | High | Commonly used due to good reactivity and solubility in certain solvents. nih.gov |
| Potassium Cyanide (KCN) | High | Used in early palladium-catalyzed cyanations and can be used with copper catalysts. researchgate.net |
| Zinc Cyanide (Zn(CN)₂) | High | Another potential cyanide source for cyanation reactions. nih.gov |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Low | A non-toxic and cheaper alternative to alkali-metal cyanides. researchgate.net |
| Sodium Nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O) | Low | A newer, non-toxic cyanide source used in sustainable copper-catalyzed protocols. researchgate.netacs.org |
A significant challenge in copper-catalyzed cyanation is the stability of the catalyst in a cyanide-rich environment. High concentrations of cyanide ions can lead to the formation of stable copper-cyanide complexes, which can deactivate the catalyst. nih.gov The stability of copper-based catalysts is a critical factor for their industrial application, and deactivation can occur through various mechanisms, including sintering of copper particles and leaching of the active metal. mdpi.com
The interaction between the copper catalyst and cyanide ions is complex. In solution, copper(I) cyanide can dissolve in the presence of excess cyanide ions to form complexes such as [Cu(CN)₃]²⁻ and [Cu(CN)₄]³⁻. wikipedia.org While these complexes are necessary for the catalytic cycle, an excessive concentration of free cyanide can lead to the formation of highly stable, coordinatively saturated copper cyanide species that are catalytically inactive. nih.gov
Strategies to enhance catalyst stability include the use of supporting materials, such as alumina, which can improve the dispersion of copper particles and prevent sintering. mdpi.com The development of in-situ catalyst regeneration techniques is also an active area of research. For some copper-based catalysts used in other applications, periodic oxidation has been shown to restore catalytically active sites, extending the operational lifetime of the catalyst. rsc.org While this specific method is for CO2 reduction, the principle of regenerating active sites could be applicable to cyanation catalysts as well.
Electrodeposition and Surface Engineering Chemistry
Copper electroplating from cyanide-based baths is a well-established industrial process used for both decorative and functional coatings. nmfrc.org The use of this compound is central to the formulation of these alkaline plating solutions. nmfrc.orgwikipedia.org
Alkaline cyanide copper plating baths are widely used due to their excellent throwing power, ability to produce fine-grained and ductile deposits, and good adhesion to various substrates. nmfrc.org The primary components of a typical cyanide copper plating bath are:
Copper(I) cyanide (CuCN): This is the source of the copper ions to be plated. It is insoluble in water. nmfrc.org
Sodium or Potassium Cyanide (NaCN or KCN): This is added to complex with the copper(I) cyanide, forming soluble copper-cyanide complexes. An excess of "free" cyanide is necessary for good quality deposits and proper anode corrosion. nmfrc.org
Sodium or Potassium Hydroxide (B78521) (NaOH or KOH): This is added to increase the conductivity of the bath and to control the pH. wikipedia.org
Additives: Rochelle salts or other proprietary additives are often used to refine the grain structure of the copper deposit and improve anode corrosion. nmfrc.org
In the plating bath, the copper exists as complex cyanide ions, such as [Cu(CN)₃]²⁻. nmfrc.orgshuobaocn.com During electroplating, an electric current is passed through the solution. At the cathode (the part to be plated), the copper-cyanide complex is reduced, and metallic copper is deposited on the surface. Simultaneously, at the anode (typically made of copper), copper is oxidized and dissolves into the solution, replenishing the copper ions that are plated out. wikipedia.org
A key advantage of cyanide baths is their ability to plate directly onto active metals like steel and zinc alloys without causing immersion deposits that have poor adhesion. nmfrc.org
Table 2: Typical Composition of a Cyanide Copper Plating Bath
| Component | Concentration Range | Purpose |
|---|---|---|
| Copper(I) Cyanide (CuCN) | 30-60 g/L | Source of copper ions. shuobaocn.com |
| Sodium Cyanide (NaCN) | Varies (maintains "free cyanide") | Solubilizes CuCN and aids anode corrosion. nmfrc.org |
| Sodium Hydroxide (NaOH) | 2-4 oz/gal (approx. 15-30 g/L) | Increases conductivity and controls pH. nmfrc.org |
| Rochelle Salts (Potassium sodium tartrate) | 5-6 oz/gal (approx. 37-45 g/L) | Grain refiner and anode corrosion aid. nmfrc.orgshuobaocn.com |
The excellent adhesion of copper electroplated from cyanide baths to a variety of substrates, including steel, zinc alloys, and aluminum alloys, is a primary reason for its widespread use. nmfrc.org The mechanism of adhesion is a combination of several factors:
Surface Preparation: Proper cleaning and activation of the substrate surface are crucial for good adhesion. This typically involves alkaline cleaning, electrocleaning, and an acid dip to remove oxides and other contaminants. finishing.com
Absence of Immersion Deposits: Acidic copper plating solutions can attack reactive metals like steel and zinc, leading to the formation of a non-adherent immersion deposit through a displacement reaction. The alkaline nature and the complexed state of copper in cyanide baths prevent this from happening, allowing for direct, adherent plating. nmfrc.org
Mechanical Interlocking: A degree of surface roughness on the substrate can enhance adhesion by providing more surface area for mechanical interlocking between the plated copper and the base metal. proplate.com
For plating on particularly difficult-to-plate metals, a "strike" solution is often used. A copper strike is a dilute cyanide copper solution with a high free cyanide content that is used to apply a very thin, highly adherent initial layer of copper. nmfrc.org
Chemical Principles in Hydrometallurgical Processes
Hydrometallurgy involves the extraction of metals from their ores using aqueous solutions. Cyanide solutions are famously used for the extraction of gold, but they also play a significant role in processes involving copper-bearing ores. recyclekaro.com
The presence of copper minerals in gold ores can complicate the cyanidation process because these minerals are often soluble in cyanide solutions, forming stable copper-cyanide complexes. 911metallurgist.com This leads to a high consumption of cyanide, which is a major operational cost. 911metallurgist.com The common copper minerals that are soluble in cyanide solutions include copper oxides, carbonates, and some sulfides. 911metallurgist.com
The dissolution of a copper mineral like azurite (B1638891) (a copper carbonate) in a sodium cyanide solution can be represented by the following reaction: 2CuCO₃·Cu(OH)₂ + 14NaCN + H₂O → 6Na₂[Cu(CN)₂] + 2NaCN + 2CO₂ + 2NaOH
The formation of various copper-cyanide complexes, such as Cu(CN)₂⁻, Cu(CN)₃²⁻, and Cu(CN)₄³⁻, is dependent on factors like the pH of the solution and the molar ratio of cyanide to copper. researchgate.net The stability of these complexes is a key consideration in the process. 911metallurgist.com
Due to the high cost associated with cyanide consumption by copper, various processes have been developed to recover and recycle the cyanide from the copper-cyanide complexes. 911metallurgist.com These processes are crucial for making the treatment of high-copper gold ores economically viable and for mitigating the environmental impact of cyanide. 911metallurgist.com The presence of copper-cyanide complexes can also interfere with the subsequent recovery of gold from the leach solution, for example, by competing with gold for adsorption sites on activated carbon. mdpi.com Therefore, managing the chemistry of copper-cyanide complexes is a critical aspect of gold hydrometallurgy when copper is present. 911metallurgist.com
Chemistry of Gold and Copper Dissolution in Cyanide Solutions
The extraction of gold from ores is predominantly achieved through cyanidation, an electrochemical process where gold is dissolved in an aerated, alkaline cyanide solution. mdpi.comresearchgate.net Copper minerals, often associated with gold ores, also dissolve under these conditions, leading to the formation of various copper cyanide complexes. mdpi.com911metallurgist.com
4Au + 8CN⁻ + O₂ + 2H₂O → 4Au(CN)₂⁻ + 4OH⁻ 911metallurgist.com
Similarly, copper dissolution in cyanide solutions is an electrochemical process. Copper reacts with cyanide and an oxidant to form stable copper(I) cyanide complexes. 911metallurgist.com The primary reactions can be represented as:
4Cu + 12CN⁻ + O₂ + 2H₂O → 4Cu(CN)₃²⁻ + 4OH⁻ 911metallurgist.com
In cyanide solutions, copper primarily exists as a series of stable anionic complexes, with the specific species depending on the molar ratio of cyanide to copper, pH, and total cyanide concentration. researchgate.netresearchgate.net The predominant copper cyanide complexes are dicyanocuprate(I) (Cu(CN)₂⁻), tricyanocuprate(I) (Cu(CN)₃²⁻), and tetracyanocuprate(I) (Cu(CN)₄³⁻). acs.orgnih.gov The presence of these copper complexes is a significant factor in the cyanidation process, as they consume cyanide and can interfere with gold recovery. 911metallurgist.comresearchgate.net
The dissolution rate of both gold and copper generally increases with cyanide concentration up to a certain point, after which the rate becomes independent of the cyanide concentration. 911metallurgist.com Studies on gold-copper alloys have shown that the dissolution of both metals is proportional to their respective percentages in the alloy, with no preferential dissolution observed. 911metallurgist.com
Table 1: Key Electrochemical Reactions in Gold and Copper Cyanidation
| Metal | Anodic Reaction | Cathodic Reaction (Oxygen Reduction) | Overall Dissolution Reaction |
|---|---|---|---|
| Gold (Au) | 4Au + 8CN⁻ → 4Au(CN)₂⁻ + 4e⁻ | O₂ + 2H₂O + 4e⁻ → 4OH⁻ | 4Au + 8CN⁻ + O₂ + 2H₂O → 4Au(CN)₂⁻ + 4OH⁻ |
| Copper (Cu) | 4Cu + 12CN⁻ → 4Cu(CN)₃²⁻ + 4e⁻ | O₂ + 2H₂O + 4e⁻ → 4OH⁻ | 4Cu + 12CN⁻ + O₂ + 2H₂O → 4Cu(CN)₃²⁻ + 4OH⁻ |
Chemical Mechanisms for Recovery of Copper and Cyanide from Process Streams
The high consumption of cyanide by copper minerals necessitates the development of processes to recover both copper and cyanide from the barren solutions of gold processing plants. onemine.org911metallurgist.com Several technologies have been developed, primarily based on acidification and precipitation.
One of the most widely accepted methods is the SART (Sulphidization, Acidification, Recycling, and Thickening) process. researchgate.netonemine.org This process facilitates the recovery of copper as a marketable copper sulfide (B99878) product and recycles the cyanide back to the leaching circuit. 911metallurgist.com The core chemistry of the SART process involves the following reaction, which typically occurs at a pH below 5.5:
2Cu(CN)₃²⁻ + 3H₂SO₄ + S²⁻ → Cu₂S(s) + 6HCN(aq) + 3SO₄²⁻ mdpi.com
In this reaction, a sulfide source, such as sodium sulfide (Na₂S), is added to the solution. 911metallurgist.com Under acidic conditions, the stable copper cyanide complexes are destabilized, leading to the precipitation of copper(I) sulfide (Cu₂S). Simultaneously, the cyanide associated with the copper complexes is converted to hydrogen cyanide (HCN). 911metallurgist.come3s-conferences.org The HCN can then be volatilized or neutralized and returned to the cyanidation process. 911metallurgist.com
Another established technology is the AVR (Acidification, Volatilization, and Reneutralization) process. researchgate.net911metallurgist.com This method focuses primarily on cyanide recovery. The process stream is acidified to a pH typically between 1.5 and 3, converting free and weakly complexed cyanides into gaseous HCN. 911metallurgist.comca.gov
CN⁻ + H⁺ → HCN(g) e3s-conferences.org
Air is then passed through the solution to strip the HCN gas. 911metallurgist.com The HCN-laden air is subsequently scrubbed in an alkaline solution (e.g., sodium hydroxide) to re-form free cyanide ions for reuse. 911metallurgist.com While effective for cyanide recovery, the standard AVR process does not recover the copper, which remains in the acidic solution. 911metallurgist.com
Direct electrowinning is also a potential technique for recovering both copper metal and cyanide. e3s-conferences.org However, a key challenge is the oxidative destruction of cyanide at the anode. e3s-conferences.org
Thermodynamics of Copper Cyanide Precipitation in Recovery Operations
The efficiency of copper and cyanide recovery operations, particularly precipitation-based processes like SART, is heavily influenced by thermodynamic variables. researchgate.netonemine.org The key parameters governing the precipitation of copper sulfide from cyanide solutions are pH, the molar ratio of sulfide to copper (S/Cu), and the molar ratio of cyanide to copper (CN/Cu). researchgate.netonemine.org
pH: The pH of the solution is the most critical factor affecting the efficiency of copper sulfide precipitation. researchgate.netonemine.org Acidic conditions are required to break down the stable copper cyanide complexes and allow for the precipitation of Cu₂S. However, if the pH is too low, redissolution of the copper sulfide precipitate can occur. researchgate.netonemine.org For a solution containing 300 mg/L copper and 490 mg/L cyanide, optimal copper removal (up to 98.8%) can be achieved at a pH of 6. researchgate.net Other studies have identified an optimal pH range of 2.5 to 3 for maximizing copper cyanide removal efficiency. 911metallurgist.com Theoretical calculations and experiments have shown that copper precipitation rates increase significantly when the pH is below 4.0. e3s-conferences.org
Sulfide to Copper (S/Cu) Molar Ratio: Increasing the S/Cu molar ratio generally enhances the extent of copper removal. However, an excessively high ratio can lead to losses of sulfide and cyanide, making optimization of this parameter crucial for process efficiency. researchgate.netonemine.org A ratio of 0.6 moles of sulfide per mole of copper has been shown to be effective. researchgate.net
Cyanide to Copper (CN/Cu) Molar Ratio: Within typical operating ranges found in cyanidation solutions (e.g., a molar ratio between 4 and 8), the effect of the CN/Cu ratio on the efficiency of copper sulfide precipitation is considered negligible. researchgate.netonemine.org
Temperature: Temperature also plays a role in the stability of copper cyanide complexes. An increase in temperature generally results in decreasing stability constants for the complexes, which can influence precipitation thermodynamics. researchgate.netresearchgate.net
Table 2: Influence of Thermodynamic Variables on Copper Sulfide Precipitation
| Variable | Effect on Precipitation Efficiency | Optimal Conditions/Observations |
|---|---|---|
| pH | Most significant factor. Low pH is required to break complexes, but very low pH can cause redissolution. | Optimal ranges reported between pH 2.5 and 6. researchgate.netmdpi.com911metallurgist.com |
| S/Cu Molar Ratio | Increasing the ratio improves copper removal. | Excessive sulfide leads to reagent loss. A ratio of 0.6 has been found effective. researchgate.net |
| CN/Cu Molar Ratio | Negligible effect within typical process ranges (4 to 8). | Not a primary control variable for precipitation efficiency. researchgate.net |
| Temperature | Increasing temperature decreases the stability of copper cyanide complexes. | Can influence the equilibrium and favor precipitation. researchgate.net |
Environmental Remediation Chemistry (Excluding Biological Impacts)
The presence of stable and toxic copper cyanide complexes in industrial effluents necessitates effective remediation strategies. This section focuses on the abiotic chemical principles underlying their removal from aqueous systems.
Adsorption Mechanisms of Copper Cyanide Complexes on Sorbents
Adsorption is a key physico-chemical method for removing copper cyanide complexes from wastewater. The process involves the binding of the anionic complexes—Cu(CN)₂⁻, Cu(CN)₃²⁻, and Cu(CN)₄³⁻—onto the surface of a solid adsorbent. acs.orgacs.org
Activated Carbon: Activated carbon is a widely used adsorbent. elbow-creek.com The adsorption mechanism is complex and depends on the surface chemistry of the carbon. shahroodut.ac.ir Density Functional Theory (DFT) studies have shown that chemical active sites, such as surface functional groups (e.g., hydroxyl (-OH) and carboxyl (-COOH)), play a more significant role in adsorption than structural defects. shahroodut.ac.ir These functional groups can increase the adsorption tendency for both gold and copper cyanide complexes. shahroodut.ac.ir The adsorption of unpaired cyanide anions on the activated carbon surface can occur via electron transfer from the complex to the adsorbent. shahroodut.ac.ir
Chemically Active Adsorbents: Specialized adsorbents have been developed for enhanced removal. One such material is SG(1)-TEPA-propyl, an inorganic chemically active adsorbent (ICAA) consisting of tetraethylenepentaamine (TEPA) grafted onto a silica (B1680970) gel skeleton. acs.orgacs.org The adsorption mechanism on this material is dependent on the specific anionic copper cyanide species present and the basicity of the adsorbent's amine functional groups. acs.orgacs.org The process can be described as an interaction where the protonated amine sites on the adsorbent surface bind the negatively charged copper cyanide complexes. acs.org The adsorption equilibrium for these multicomponent systems can be modeled using a modified Langmuir isotherm that accounts for the aqueous-phase speciation of the copper cyanide complexes and the acid-base characteristics of the adsorbent. acs.orgacs.org
The adsorption mechanism can be generalized as: R-(NH₃⁺)ₓ + [Cu(CN)ₙ]⁽ⁿ⁻¹⁾⁻ ⇌ [R-(NH₃⁺)ₓ] • [Cu(CN)ₙ]⁽ⁿ⁻¹⁾⁻ where R represents the adsorbent matrix and x is the degree of protonation.
Chemical Degradation and Attenuation Pathways in Abiotic Aqueous Systems
In the environment, copper cyanide complexes can be degraded or attenuated through several abiotic chemical pathways, distinct from biological processes.
Hydrolysis and Volatilization: A primary natural attenuation mechanism is hydrolysis, which is significantly influenced by pH. In neutral or acidic conditions, cyanide ions (CN⁻) and those liberated from the dissociation of weak-acid dissociable (WAD) complexes like copper cyanide will react with protons (H⁺) to form hydrogen cyanide (HCN). preprints.org
CN⁻ + H₂O ⇌ HCN + OH⁻
As the pH decreases, this equilibrium shifts to the right, favoring the formation of HCN. preprints.org Since HCN is volatile, it can escape from the aqueous phase into the atmosphere, thereby reducing the total cyanide concentration in the water. preprints.org This process of hydrolysis followed by volatilization is a major pathway for cyanide removal under natural environmental conditions. preprints.org
Photodegradation: Ultraviolet (UV) radiation, particularly from sunlight, can induce the degradation of cyanide complexes. This process, known as photolysis or photodegradation, can be enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). journalssystem.com In UV/TiO₂ systems, the UV light generates highly reactive hydroxyl radicals (•OH) on the catalyst surface, which are powerful oxidizing agents that can break down the cyanide ion. The presence of copper ions has been shown to enhance the photodegradation of cyanide, with studies showing an almost 20% increase in oxidation efficiency for copper cyanide complexes compared to free cyanide. journalssystem.com
High-Temperature Degradation: At elevated temperatures and pressures, such as those found in subcritical water, cyanide degradation occurs primarily through non-radical hydrolysis reactions rather than oxidation. researchgate.net This pathway leads to the formation of products like formate (B1220265) and ammonia. researchgate.net
Physico-Chemical Treatment Methods for Copper Cyanide Complex Removal
A range of physico-chemical treatment methods are employed for the active removal of copper cyanide complexes from industrial wastewater, primarily involving chemical oxidation or precipitation. nih.gov
Chemical Oxidation: These methods convert the toxic cyanide into the much less toxic cyanate (B1221674) (OCN⁻) or ultimately to carbon dioxide and nitrogen gas. elbow-creek.com911metallurgist.com
Hydrogen Peroxide (H₂O₂): Hydrogen peroxide can also oxidize cyanide to cyanate, again using a copper catalyst. elbow-creek.com911metallurgist.comCN⁻ + H₂O₂ --(Cu²⁺ catalyst)--> OCN⁻ + H₂O elbow-creek.com This method is effective for treating solutions containing free and WAD cyanides, and it can also remove iron cyanides through the precipitation of insoluble copper-iron-cyanide complexes. elbow-creek.com
Alkaline Chlorination: This is an older but effective method where hypochlorite (B82951) (OCl⁻) is used to oxidize cyanide, typically in a two-stage process at high pH. 911metallurgist.com However, it has environmental drawbacks related to the potential formation of chlorinated byproducts. 911metallurgist.com
Precipitation: Beyond the recovery processes mentioned earlier, precipitation can be used for remediation.
Hydroxide Precipitation: After oxidative destruction of the cyanide ligand, the liberated copper ions can be precipitated as copper hydroxide (Cu(OH)₂) by adjusting the pH to alkaline conditions. elbow-creek.com
Filtration and Evaporation: Basic physical processes such as precipitation followed by filtration or evaporation can also be used to remove copper cyanide from wastewater streams. nih.gov
Table 3: Comparison of Physico-Chemical Treatment Methods
| Treatment Method | Chemical Reagents | Primary Reaction/Mechanism | Key Features |
|---|---|---|---|
| INCO SO₂/Air | Sulfur Dioxide (SO₂), Air, Copper Catalyst | Oxidation of CN⁻ to OCN⁻ | Effective for slurries and solutions; precipitates metals as hydroxides. elbow-creek.com |
| Hydrogen Peroxide | Hydrogen Peroxide (H₂O₂), Copper Catalyst | Oxidation of CN⁻ to OCN⁻ | Best for solutions; limits buildup of dissolved solids. elbow-creek.com |
| Alkaline Chlorination | Chlorine (Cl₂) or Hypochlorite (NaOCl) | Oxidation of CN⁻ to OCN⁻ and then to CO₂ and N₂ | Rapid and effective but can produce chlorinated byproducts. 911metallurgist.com |
| Precipitation | pH adjustment (e.g., lime) | Formation of insoluble metal hydroxides after cyanide destruction. | Common method for removing dissolved metals post-oxidation. elbow-creek.com |
Q & A
Q. What are the validated methodologies for synthesizing copper sodium cyanide complexes in laboratory settings?
To synthesize this compound complexes, researchers must adhere to strict protocols for handling cyanides (e.g., inert atmosphere, fume hoods) and document stoichiometric ratios, reaction temperatures, and purification steps. Characterization should include X-ray crystallography for structural validation, UV-Vis spectroscopy for electronic properties, and elemental analysis for purity. Experimental details must be explicitly reported to ensure reproducibility, including solvent systems and exclusion of oxygen .
Q. How can researchers safely handle and characterize this compound given its toxicity?
Safety protocols mandate using personal protective equipment (PPE), including nitrile gloves, lab coats, and respiratory protection. Work should be conducted in ventilated enclosures with emergency cyanide antidote kits accessible. Characterization of intermediates and products requires non-destructive techniques (e.g., FTIR, Raman spectroscopy) to minimize exposure risks. Waste must be neutralized with hydrogen peroxide or bleach under controlled conditions .
Q. What analytical techniques are most effective for verifying the purity and stability of this compound in aqueous solutions?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can detect degradation products like free cyanide ions. Stability studies should monitor pH dependence (e.g., using potentiometric titrations) and temperature effects via accelerated aging experiments. Quantitative nuclear magnetic resonance (qNMR) is recommended for assessing ligand coordination integrity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound complexes be resolved?
Discrepancies in UV-Vis or EPR spectra may arise from solvent polarity, counterion effects, or ligand-field distortions. Researchers should perform control experiments with systematic variations (e.g., solvent exchange, pH adjustments) and compare results with computational models (DFT calculations). Cross-validation using X-ray absorption spectroscopy (XAS) can clarify oxidation states and coordination geometries .
Q. What experimental design principles are critical for studying the redox behavior of this compound in catalytic systems?
Cyclic voltammetry (CV) under inert conditions is essential to map redox potentials. Researchers must account for cyanide ligand lability by using chelating agents or stabilizing counterions. In situ spectroscopic techniques (e.g., operando Raman) can track intermediate species during catalytic cycles. Data should be normalized to surface-area-specific activity to avoid misinterpretation .
Q. How can mechanistic studies distinguish between inner-sphere and outer-sphere electron transfer in this compound reactions?
Isotopic labeling (e.g., -cyanide) combined with kinetic isotope effect (KIE) measurements can differentiate mechanisms. Time-resolved FTIR or stopped-flow UV-Vis spectroscopy should capture transient intermediates. Computational modeling (MD simulations) of solvent reorganization energies provides additional validation .
Data Interpretation and Reproducibility
Q. What strategies address inconsistencies in crystallographic data for polymorphic this compound phases?
Researchers should employ Rietveld refinement for powder XRD data and compare with single-crystal structures. Thermal analysis (TGA-DSC) can identify hydrate or solvate forms. Reporting crystallographic parameters (e.g., CIF files) in supplementary materials ensures transparency .
Q. How should researchers design controls to mitigate interference from cyanide hydrolysis in kinetic studies?
Buffer systems (e.g., phosphate at pH 7–9) stabilize cyanide ions, while chelators like EDTA sequester metal impurities. Parallel experiments with deuterated solvents () can quantify hydrolysis rates via NMR. Control runs without copper should baseline-correct non-catalyzed pathways .
Ethical and Methodological Frameworks
Q. What ethical considerations apply when studying this compound’s environmental toxicity?
Researchers must adhere to institutional biosafety committees (IBCs) for disposal protocols. Ecotoxicity assays (e.g., Daphnia magna lethality tests) require justification under the "3Rs" (Replacement, Reduction, Refinement). Data sharing via public repositories (e.g., EPA’s ECOTOX) enhances transparency without duplicating hazardous experiments .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound research?
Hypotheses should address gaps in ligand-metal cooperativity or catalytic selectivity. Feasibility assessments include sourcing stable isotopes and securing funding for high-resolution instrumentation. Novelty is demonstrated through comparative studies with analogous complexes (e.g., Cu-KCN vs. Cu-NaCN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
